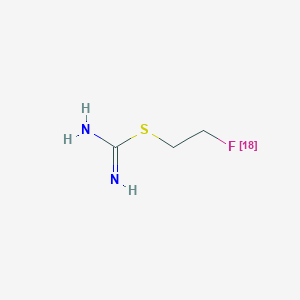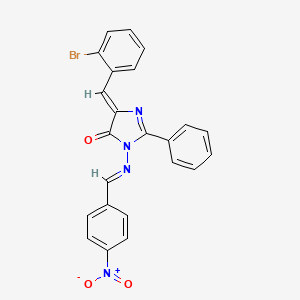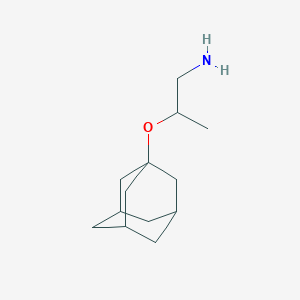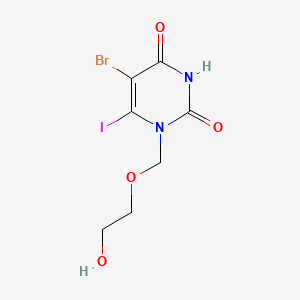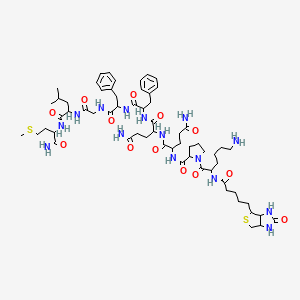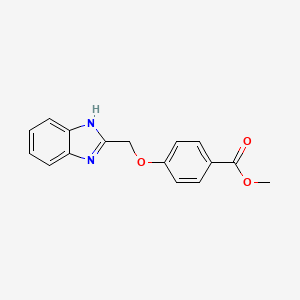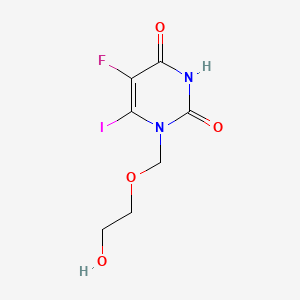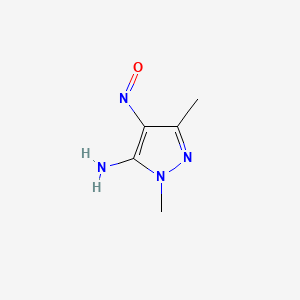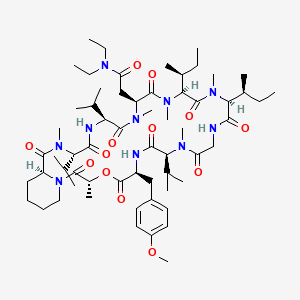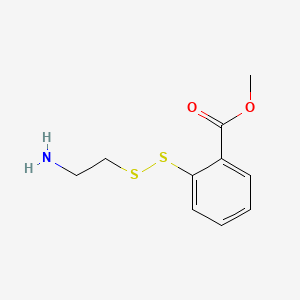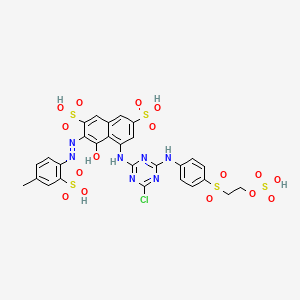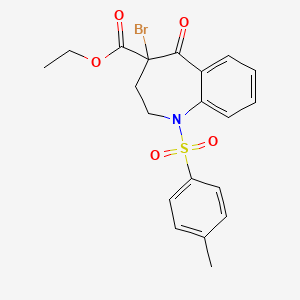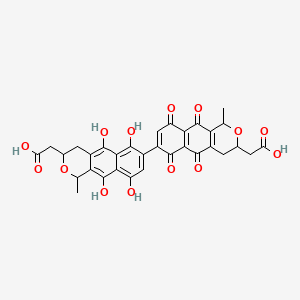
(7,7'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',6,6',9,9'-octahydro-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- is a complex organic compound. It is a derivative of naphthopyran and contains multiple functional groups, including diacetic acid, hydroxyl, and oxo (carbonyl) groups . This compound is known for its potential medicinal applications and is used in various scientific research fields .
Méthodes De Préparation
The synthesis of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and medicinal applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- can be compared with other similar compounds, such as:
Naphthopyran derivatives: Compounds with similar naphthopyran cores but different functional groups.
Diacetic acid derivatives: Compounds containing diacetic acid groups with varying substituents.
Hydroxyl and oxo group-containing compounds:
Propriétés
Numéro CAS |
15828-92-9 |
|---|---|
Formule moléculaire |
C32H26O14 |
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
2-[7-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-7-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)25-23(31(21)43)17(33)7-13(27(25)39)14-8-18(34)24-26(28(14)40)30(42)16-4-12(6-20(37)38)46-10(2)22(16)32(24)44/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38) |
Clé InChI |
ABKAAFBFNWYLHX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C=C(C3=O)C4=CC(=C5C(=C4O)C(=C6CC(OC(C6=C5O)C)CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


